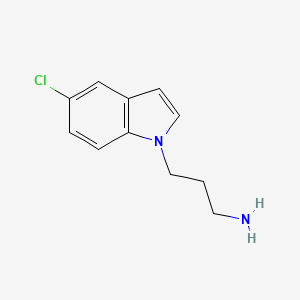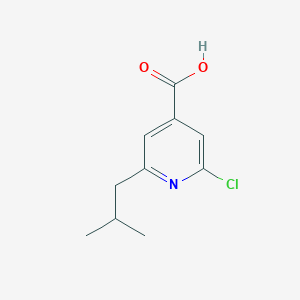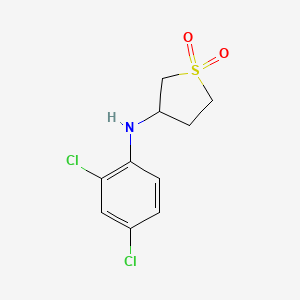
2-(2-(Dimethylamino)ethoxy)-5-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Dimethylamino)ethoxy)-5-methoxybenzaldehyde is an organic compound with a complex structure that includes a dimethylamino group, an ethoxy group, and a methoxybenzaldehyde moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Dimethylamino)ethoxy)-5-methoxybenzaldehyde typically involves multiple steps. One common method starts with the reaction of 2-(dimethylamino)ethanol with a suitable aldehyde under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes purification steps such as distillation or recrystallization to remove impurities and obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(Dimethylamino)ethoxy)-5-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The dimethylamino and methoxy groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(2-(Dimethylamino)ethoxy)-5-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-(Dimethylamino)ethoxy)-5-methoxybenzaldehyde involves its interaction with specific molecular targets. The dimethylamino group can act as a nucleophile, participating in various chemical reactions. The methoxy group can influence the compound’s reactivity and stability. The aldehyde group can undergo typical aldehyde reactions, contributing to the compound’s overall behavior in chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: Similar structure but lacks the methoxybenzaldehyde moiety.
2-(Dimethylamino)ethanol: Contains the dimethylamino and ethoxy groups but lacks the benzaldehyde component.
5-Methoxybenzaldehyde: Contains the methoxybenzaldehyde moiety but lacks the dimethylamino and ethoxy groups.
Uniqueness
2-(2-(Dimethylamino)ethoxy)-5-methoxybenzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both the dimethylamino and methoxybenzaldehyde groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C12H17NO3 |
|---|---|
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
2-[2-(dimethylamino)ethoxy]-5-methoxybenzaldehyde |
InChI |
InChI=1S/C12H17NO3/c1-13(2)6-7-16-12-5-4-11(15-3)8-10(12)9-14/h4-5,8-9H,6-7H2,1-3H3 |
InChI-Schlüssel |
DPXPFHZOOOTJEI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCOC1=C(C=C(C=C1)OC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B12121529.png)
![2,4-dichloro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12121543.png)

![[1,1'-Biphenyl]-4-carboxylic acid, 4'-(dimethylamino)-, ethyl ester](/img/structure/B12121550.png)



![2-amino-N-benzyl-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12121573.png)

![2-chloro-N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B12121577.png)
![N-(4-{[2-amino-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]sulfonyl}phenyl)acetamide](/img/structure/B12121582.png)
![3-methyl-1-{5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl}-1H-pyrazol-5-amine](/img/structure/B12121589.png)
![1-Butanone, 1-[6-methyl-3-(4-methylphenyl)-1-(1-oxobutyl)imidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl]-](/img/structure/B12121598.png)

